
(2S,3R)-2,3-dimethylpentanal
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R)-2,3-dimethylpentanal can be achieved through several methods. One common approach involves the enantioselective reduction of a precursor compound. For example, the reduction of a suitable ketone using a chiral catalyst can yield the desired aldehyde with high enantioselectivity . Another method involves the use of organometallic reagents, such as lithium dialkylcuprates, to add to an appropriate precursor, followed by oxidation to form the aldehyde .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of flow microreactor systems has been explored to enhance the efficiency and sustainability of the synthesis process .
化学反応の分析
Types of Reactions
(2S,3R)-2,3-dimethylpentanal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Nucleophiles such as Grignard reagents (RMgX) can be used for substitution reactions.
Major Products Formed
Oxidation: The major product is the corresponding carboxylic acid.
Reduction: The major product is the corresponding alcohol.
Substitution: The major products depend on the nucleophile used in the reaction.
科学的研究の応用
(2S,3R)-2,3-dimethylpentanal has several applications in scientific research:
作用機序
The mechanism of action of (2S,3R)-2,3-dimethylpentanal depends on its specific application. In biochemical reactions, it may act as a substrate for enzymes, undergoing transformations that are catalyzed by the enzyme’s active site. The molecular targets and pathways involved vary depending on the specific reaction and the enzyme involved .
類似化合物との比較
Similar Compounds
(2S,3R)-3-methylglutamate: A biologically significant amino acid used in the study of excitatory amino acid transporters.
(2S,3R)-3-amino-2-hydroxy-3-(4-methylphenyl)propanoic acid: Used in pharmaceutical research.
Uniqueness
(2S,3R)-2,3-dimethylpentanal is unique due to its specific chiral configuration and its versatility in various chemical reactions. Its ability to undergo a wide range of transformations makes it a valuable compound in synthetic chemistry and industrial applications.
特性
CAS番号 |
86290-33-7 |
|---|---|
分子式 |
C7H14O |
分子量 |
114.19 g/mol |
IUPAC名 |
(2S,3R)-2,3-dimethylpentanal |
InChI |
InChI=1S/C7H14O/c1-4-6(2)7(3)5-8/h5-7H,4H2,1-3H3/t6-,7-/m1/s1 |
InChIキー |
BOHKXQAJUVXBDQ-RNFRBKRXSA-N |
異性体SMILES |
CC[C@@H](C)[C@H](C)C=O |
正規SMILES |
CCC(C)C(C)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


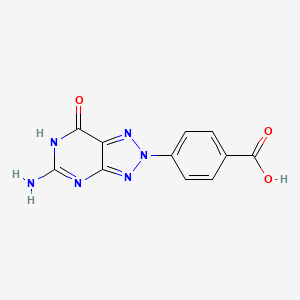

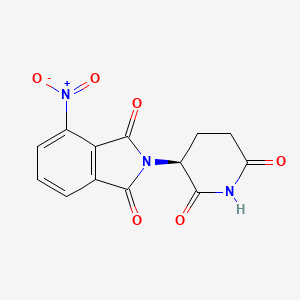
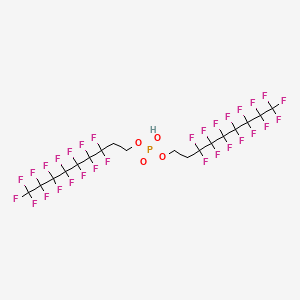
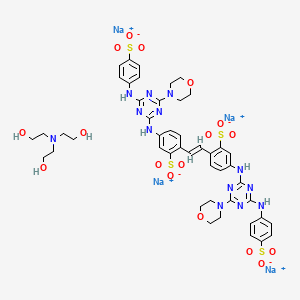

![(E)-but-2-enedioic acid;1-(2-ethoxyethyl)-2-[(4-methylpiperazin-1-yl)methyl]benzimidazole;hydrate](/img/structure/B12756166.png)
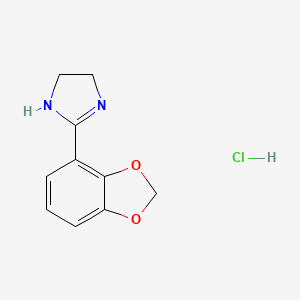

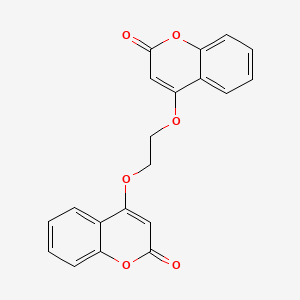
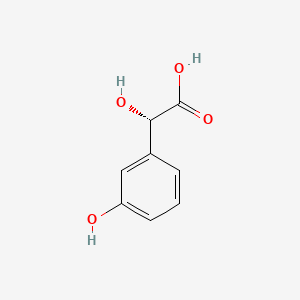
![2-ethyl-9-methyl-5-(1H-pyrrolo[3,2-b]pyridin-3-yl)-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B12756188.png)
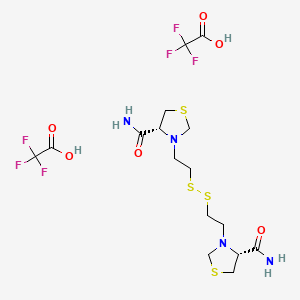
![(4R,4aS,7S,7aR,12bS)-9-methoxy-7-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]-3-methyl-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-4a-ol;hydrochloride](/img/structure/B12756206.png)
